Calcium pangamate

Description

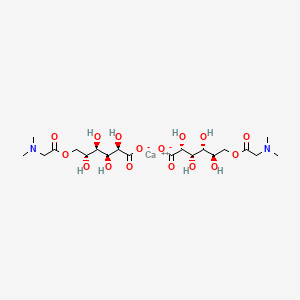

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H19NO8.Ca/c2*1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h2*5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLAOERSRUNGEF-JQVJEGKNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36CaN2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20310-61-6 | |

| Record name | Calcium pangamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pangamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALCIUM PANGAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492G10Q871 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Enigma of Calcium Pangamate: A Technical Guide for Researchers

For decades, calcium pangamate, often controversially referred to as "vitamin B15," has occupied a nebulous space in the landscape of nutritional science and pharmacology. This technical guide provides an in-depth analysis of the chemical structure of this compound, critically evaluates the available scientific data, and offers a clear perspective for researchers, scientists, and drug development professionals.

Chemical Structure and Identity: A Tale of Ambiguity

Theoretically, this compound is the calcium salt of pangamic acid. Pangamic acid itself is defined as an ester of D-gluconic acid and N,N-dimethylglycine.[1] The accepted chemical structure leads to a molecular formula of Ca(C₁₀H₁₈NO₈)₂.[1]

However, a significant body of evidence suggests that the chemical identity of substances marketed as "pangamic acid" or "vitamin B15" is inconsistent and often dubious.[1][2] Analyses of commercial products have revealed that they are frequently mixtures and may not contain the defined chemical entity of this compound.[1][3] Some preparations have been found to contain other compounds, such as diisopropylamine dichloroacetate, which has raised safety concerns due to potential mutagenicity.[1][4] This lack of a standardized and verifiable chemical identity is a major impediment to any serious scientific investigation.

Below is a summary of the key chemical identifiers for the theoretical structure of this compound.

| Identifier | Value |

| IUPAC Name | calcium bis(6-O-(dimethylaminoacetyl)-D-gluconate) |

| Molecular Formula | Ca(C₁₀H₁₈NO₈)₂ |

| Molecular Weight | 562.6 g/mol |

| CAS Number | 20310-61-6 |

| SMILES | CN(C)CC(=O)OC--INVALID-LINK--[O-])O)O)O">C@HO.CN(C)CC(=O)OC--INVALID-LINK--[O-])O)O)O">C@HO.[Ca+2] |

| InChI | InChI=1S/2C10H19NO8.Ca/c21-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h25,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1 |

Synthesis of this compound: A Patented but Unverified Process

A United States patent outlines a method for the production of this compound. The process involves the esterification of gluconic acid or its lactone with dimethylglycine hydrochloride. The patent itself acknowledges that the final product is a mixture, containing approximately 70-75% this compound, with the remainder being unreacted starting materials.

It is crucial to note that detailed, peer-reviewed scientific literature providing a reproducible synthesis protocol and, importantly, a thorough characterization of the purified product is conspicuously absent.

Below is a logical workflow diagram based on the synthesis method described in the patent.

Spectroscopic and Analytical Characterization: A Scientific Void

A thorough search of the scientific literature reveals a striking absence of detailed spectroscopic data for the characterization of this compound. For a compound to be considered for any form of clinical or biological research, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a fundamental requirement. The lack of such publicly available data for this compound is a significant red flag for the scientific community.

One study mentions a quantitative method for the determination of this compound using a ferric hydroxamate procedure, suggesting a potential avenue for analytical assessment.[5] However, without a well-characterized reference standard, the utility of such a method is limited.

The implications of this lack of characterization are profound. Without a clear and reproducible analytical fingerprint, it is impossible to ensure the identity, purity, and consistency of the substance being studied, rendering any biological data unreliable.

Biological Activity and Mechanism of Action: Unsubstantiated Claims

Historically, a wide range of biological effects have been attributed to "vitamin B15," including enhanced athletic performance, antioxidant activity, and improved oxygen utilization.[6][7] However, these claims are largely based on anecdotal reports and poorly controlled studies, many of which were conducted several decades ago.[7][8]

Crucially, there is no established signaling pathway for this compound in peer-reviewed scientific literature. The term "mechanism of action" in the context of this compound is, at present, entirely speculative. The diagram below illustrates the hypothetical and unproven claims surrounding its purported biological effects.

Quantitative Data: A Lack of Robust Evidence

Due to the scarcity of well-controlled, peer-reviewed studies, there is a significant lack of reliable quantitative data regarding the pharmacokinetics, pharmacodynamics, and biological activity of this compound. The table below summarizes the available physicochemical properties for the theoretical molecule.

| Property | Value |

| Appearance | White crystalline powder[9] |

| Solubility | Soluble in water[7] |

| Melting Point | 128-131°C (for a commercial preparation)[9] |

Toxicology and Safety Concerns

The ambiguity of the chemical composition of "pangamic acid" products raises significant safety concerns. As mentioned, some formulations have been found to contain diisopropylamine dichloroacetate, a substance that has demonstrated mutagenicity in the Ames test.[1][4] This underscores the potential risks associated with using products that are not well-characterized and standardized.

Conclusion for the Research Community

The case of this compound serves as a cautionary tale in the fields of nutritional science and drug development. While the theoretical chemical structure is defined, the reality is that the substance is poorly characterized, and commercial preparations are of questionable identity and purity. The claims of its biological benefits are not supported by robust, peer-reviewed scientific evidence, and there is a complete lack of data on its mechanism of action at a molecular level.

For researchers and drug development professionals, the path forward is clear. Before any meaningful biological or clinical studies can be considered, the following fundamental steps are necessary:

-

Reproducible Synthesis and Purification: A robust and well-documented method for the synthesis of pure this compound is required.

-

Comprehensive Characterization: The synthesized compound must be rigorously characterized using a battery of modern analytical techniques (NMR, MS, IR, elemental analysis, etc.) to unequivocally confirm its structure and purity.

-

In Vitro Mechanistic Studies: Once a pure and characterized compound is available, systematic in vitro studies are needed to investigate its potential biological targets and elucidate any genuine mechanism of action.

Without this foundational scientific work, this compound will remain a chemical enigma, and its use in any form cannot be scientifically validated or recommended.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of vitamin B15 (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The application of ferrihydroxamic complexes to photocolorimetric determination of drugs. Part 2: Quantitative determination of this compound (vitamin B15) and its calcium gluconate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin B15 (Pangamic Acid): Everything You Need to Know + Its Benefits | Apricot Power [apricotpower.com]

- 7. karger.com [karger.com]

- 8. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

The Enigmatic History of Pangamic Acid: A Scientific Inquiry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pangamic acid, often erroneously referred to as "vitamin B15," represents a fascinating and contentious chapter in the history of nutritional science and medicine. First introduced in the mid-20th century as a miraculous therapeutic agent, its existence as a unique, physiologically essential compound has been thoroughly debunked. This technical guide provides an in-depth exploration of the discovery, research, and eventual discrediting of pangamic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of its history, the scientific investigations into its purported effects, and the controversies surrounding its identity.

The "Discovery" and Promotion of Pangamic Acid

The narrative of pangamic acid begins with Ernst T. Krebs, Sr., and was significantly amplified by his son, Ernst T. Krebs, Jr. In 1951, the Krebses claimed to have isolated a new water-soluble factor from apricot kernels, which they named "pangamic acid," from the Greek words "pan" (universal) and "gamic" (seed), implying its ubiquitous presence in nature.[1][2] They also dubbed it "vitamin B15," suggesting it was an essential nutrient.[2] The initial report of their "discovery" was published in the International record of medicine and general practice clinics in 1951.[1]

The Krebses promoted pangamic acid as a remedy for a wide array of ailments, including heart disease, high cholesterol, and even cancer, alongside their other controversial promotion of laetrile (amygdalin). However, the scientific community has never recognized pangamic acid as a vitamin, as there is no evidence of a dietary requirement or a deficiency disease associated with its absence.

The Ambiguous Chemical Identity of "Pangamic Acid"

A central issue in the history of pangamic acid is its lack of a consistent and verifiable chemical identity. The substance originally described by the Krebses was purported to be d-gluconodimethylamino acetic acid.[1] However, subsequent attempts by independent researchers to synthesize this compound using the methods described by the Krebses were unsuccessful.

Over the years, a variety of substances have been marketed and sold under the "pangamic acid" or "vitamin B15" label. These formulations have been shown to contain a mixture of compounds, with the most common being:

-

d-gluconodimethylamino acetic acid: The originally claimed, but never independently synthesized, compound.

-

Diisopropylamine dichloroacetate (DIPA-DCA): A synthetic compound that has been a primary component of many "pangamic acid" products.

-

Dimethylglycine (DMG): A derivative of the amino acid glycine.

-

Calcium gluconate and other inert fillers: Often found in commercial preparations.

This inconsistency has made it impossible to attribute any observed physiological effects to a single, defined chemical entity.

Purported Therapeutic Effects and Scientific Scrutiny

The proponents of pangamic acid, particularly researchers in the former Soviet Union, claimed a wide range of therapeutic benefits. These included enhanced oxygen utilization, improved athletic performance, detoxification, and treatment of cardiovascular diseases. However, the majority of this research has been criticized for its lack of rigorous scientific methodology, including the absence of proper controls and double-blinding.

Soviet-Era Research

A significant body of research on pangamic acid emerged from the Soviet Union in the 1960s and 1970s. Key figures in this research include I.N. Garkina, Y.F. Udalov, V.E. Anisimov, and E.G. Karpukhina.

-

Cardiovascular Disease: Soviet studies often reported positive outcomes in patients with cardiovascular conditions. For instance, a 1964 study by Anisimov, Salikhov, and Anisimova in the Kazan Medical Journal claimed beneficial effects on the clinical symptoms and humoral disorders in patients with coronary atherosclerosis.[3][4] These studies often involved administering calcium pangamate at daily doses ranging from 15-20 mg (intramuscularly) to 50-100 mg (orally) for 20-30 days.[2] It was reported that in clinical trials involving over 1,000 patients with cardiovascular diseases, a positive effect was observed in 80-90% of cases.[2]

-

Athletic Performance: Soviet researchers also investigated the effects of pangamic acid on athletic performance, suggesting it could reduce lactic acid buildup and improve endurance.

Western Scientific Evaluation

In contrast to the largely positive reports from the Soviet Union, research conducted in Western countries has consistently failed to substantiate the claimed benefits of pangamic acid.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from a notable controlled study investigating the effects of a "pangamic acid" formulation on athletic performance.

Table 1: Subject Characteristics and Dosing Regimen

| Characteristic | Experimental Group (n=8) | Control Group (n=8) |

| Subjects | Male Track Athletes | Male Track Athletes |

| Intervention | 6 x 50 mg "Pangamic Acid" tablets/day | 6 x Placebo tablets/day |

| Composition | Calcium gluconate and N,N-Dimethylglycine | Identical in appearance to experimental |

| Duration | 3 weeks | 3 weeks |

Table 2: Pre- and Post-Treatment Performance and Biochemical Parameters

| Parameter | Experimental Group (Pre-Treatment) | Experimental Group (Post-Treatment) | Control Group (Pre-Treatment) | Control Group (Post-Treatment) |

| Maximal Heart Rate (bpm) | 183 | 181 | 194 | 194 |

| Treadmill Time (min) | 16.99 | 17.21 | 16.49 | 16.83 |

| Post-Test Blood Glucose (mg%) | 132.13 | 138.88 | 133.38 | 139.13 |

| Post-Test Blood Lactate (mg%) | 64.63 | 70.88 | 76.13 | 66.58 |

A multivariate analysis of variance (MANOVA) revealed no significant differences (P > 0.05) between the groups after treatment.

Experimental Protocols

Due to the limited availability of original research articles from the early proponents of pangamic acid, this section will focus on a well-documented experimental protocol from a controlled study and a standard toxicological assay used to evaluate a common component of "pangamic acid" formulations.

Protocol for a Controlled Study on Athletic Performance

Objective: To examine the effect of pangamic acid (calcium gluconate and N,N-Dimethylglycine) ingestion on short-term maximal treadmill performance.

Study Design: Double-blind, placebo-controlled experiment.

Participants: 16 male track athletes, randomly assigned to an experimental group (n=8) and a control group (n=8).

Intervention:

-

Experimental Group: Ingested six 50-mg tablets of a commercial "pangamic acid" product (containing calcium gluconate and N,N-Dimethylglycine) daily for three weeks.

-

Control Group: Ingested six placebo tablets, identical in appearance to the experimental tablets, daily for three weeks.

Testing Protocol:

-

Baseline Testing (Pre-Treatment): All subjects performed a maximal treadmill test using the Bruce protocol.

-

Treatment Period: Subjects followed the assigned supplementation regimen for three weeks.

-

Post-Treatment Testing: All subjects repeated the maximal treadmill test using the Bruce protocol.

Parameters Measured:

-

Maximal heart rate (HR)

-

Treadmill time (TM)

-

Recovery HR at 1 and 3 minutes post-exercise

-

Pre- and post-test blood glucose and lactate levels

Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the differences between the groups after the treatment period.

Protocol for Mutagenicity Testing (Ames Test)

Objective: To assess the mutagenic potential of diisopropylamine dichloroacetate (DIPA-DCA), a common ingredient in "pangamic acid" formulations.

Methodology: The Ames test, a widely used bacterial reverse mutation assay, is employed to detect the mutagenicity of chemical substances.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100) with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

-

S9 fraction (a rat liver homogenate) for metabolic activation of the test compound.

-

Minimal glucose agar plates (lacking histidine).

-

Test compound (DIPA-DCA).

-

Positive and negative controls.

Procedure:

-

The Salmonella tester strain, the test compound (at various concentrations), and the S9 fraction (if metabolic activation is being assessed) are combined in a test tube.

-

The mixture is incubated and then poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone a reverse mutation, allowing them to grow in the absence of histidine) is counted.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.

Visualizations of Key Concepts

Conclusion

The history of pangamic acid serves as a cautionary tale in the fields of nutrition and drug development. Despite its initial promotion as a "vitamin" and a panacea for numerous diseases, rigorous scientific investigation has failed to validate these claims. The lack of a consistent chemical identity, the irreproducibility of the original synthesis, and the absence of high-quality, controlled clinical trials have relegated pangamic acid to the realm of pseudoscience. For researchers and drug development professionals, the story of pangamic acid underscores the critical importance of robust chemical characterization, reproducible methodologies, and rigorously controlled studies in the evaluation of any potential therapeutic agent.

References

- 1. Pangamic_acid [chemeurope.com]

- 2. isom.ca [isom.ca]

- 3. The effect of vitamin B15 (pangamic acid) on clinical symptoms and humoral disorders in coronary atherosclerosis - Anisimov - Kazan medical journal [ogarev-online.ru]

- 4. The effect of vitamin B15 (pangamic acid) on clinical symptoms and humoral disorders in coronary atherosclerosis - Anisimov - Kazan medical journal [kazanmedjournal.ru]

An In-depth Technical Guide to the Metabolic Pathways of Calcium Pangamate and Dimethylglycine (DMG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic pathways and biochemical roles of N,N-Dimethylglycine (DMG) and the controversial compound known as calcium pangamate ("Vitamin B15"). While DMG is a well-characterized intermediate in choline metabolism with established roles in one-carbon metabolism, the identity and function of this compound remain scientifically unsubstantiated. This document will delineate the established metabolic fate of DMG, critically evaluate the claims associated with this compound, present available quantitative data, detail relevant experimental protocols, and provide visual diagrams of key pathways to clarify the distinctions between these two substances for the scientific community.

Introduction: Deconstructing "Vitamin B15"

The term "Vitamin B15," or pangamic acid, was coined in the mid-20th century to describe a compound isolated from apricot kernels, purported to have wideranging health benefits.[1][2] This substance, often sold as this compound, has never been recognized as a vitamin by the scientific community because it is not essential for human life.[3] Furthermore, the chemical identity of pangamic acid is not standardized; commercial preparations have been found to contain various substances, from calcium gluconate and DMG to diisopropylamine dichloroacetate or simply inert materials like lactose.[1][4]

Conversely, Dimethylglycine (DMG) is a naturally occurring amino acid derivative and a verifiable metabolite in mammalian cells.[5][6] It is the active component most frequently associated with the purported effects of "Vitamin B15."[7][8] This guide will treat DMG as a distinct, scientifically valid molecule and address this compound as a poorly defined entity whose supposed activities are likely attributable to its DMG content, if present.

The Metabolic Pathway of Dimethylglycine (DMG)

DMG is a crucial intermediate in the catabolism of choline.[9][10] Its primary metabolic function occurs within the mitochondrial matrix and is intrinsically linked to one-carbon metabolism, a set of reactions essential for the synthesis of nucleotides, amino acids, and for epigenetic regulation.[11][12]

The pathway proceeds as follows:

-

Choline Oxidation: Choline is oxidized to betaine (trimethylglycine).

-

Methyl Donation by Betaine: The enzyme betaine-homocysteine S-methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to homocysteine, forming methionine and DMG.[13][14] This reaction is a key part of the "methionine salvage" pathway.

-

DMG Demethylation: In the mitochondria, the flavoprotein enzyme dimethylglycine dehydrogenase (DMGDH) catalyzes the oxidative demethylation of DMG.[9][15] This reaction removes a methyl group from DMG to produce sarcosine (monomethylglycine) and formaldehyde.[9][16]

-

Sarcosine Demethylation: Sarcosine is further demethylated by sarcosine dehydrogenase (SDH) to yield glycine, with the methyl group being transferred to tetrahydrofolate (THF).[15]

This metabolic cascade highlights DMG's role as an indirect methyl donor.[7][17] The methyl groups it releases are shuttled into the folate pool, becoming available for numerous critical biosynthetic and regulatory processes.[11][18]

This compound: A Substance Without a Pathway

There is no scientifically recognized or established metabolic pathway for "this compound" because it is not a single, defined substance.[1][3] Claims that it acts as a "metabolic enhancer" or improves oxygen utilization are largely based on anecdotal evidence and poorly controlled studies, primarily from Soviet-era research.[7][19]

The proposed mechanisms of action are often conflated with the known functions of DMG. For instance, the assertion that pangamic acid is a methyl donor is likely a direct attribution of DMG's role in the choline cycle.[7][17] Any physiological effects observed after ingestion of a "this compound" product are most plausibly due to the presence of DMG or other pharmacologically active, and potentially unsafe, components within the mixture.[1][3]

Quantitative Data and Comparative Analysis

Quantitative data directly comparing this compound and DMG are scarce due to the undefined nature of the former. However, studies on DMG provide quantifiable metrics related to its metabolic and physiological effects, which are often erroneously attributed to "Vitamin B15."

Table 1: Effects on Exercise and Metabolic Markers

| Parameter | Compound Studied | Finding | Species | Reference |

| Blood Lactate | Dimethylglycine | Treatment resulted in substantially lower blood lactic acid levels compared to controls. | Horses | [7] |

| Blood Lactate | "Pangamic Acid" | Ingestion did not result in differences in exercise blood lactates compared to control. | Humans | [17] |

| Muscle Glycogen | "Vitamin B15" | Higher glycogen levels in skeletal and heart muscle following administration. | Rats | [7] |

| Oxygen Utilization | Dimethylglycine | Presumed to enhance oxygen utilization by tissue. | Humans | [20] |

| Antibody Response | Dimethylglycine | Fourfold increase in antibody response to pneumococcal vaccine vs. control (p < 0.01). | Humans | [20][21] |

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibitor | Concentration | Inhibition % | Reference |

| BHMT | Dimethylglycine | 0.02 mol/L | 19% | [18] |

| BHMT | Dimethylglycine | 0.1 mmol/L | 76% | [18] |

| BHMT | Dimethylglycine | 1 mmol/L | 90% | [18] |

Note: The conflicting data on lactate levels highlight the variability in study design and the substance being tested under the "pangamic acid" name.

Detailed Experimental Protocols

To facilitate reproducible research in this area, this section details standardized protocols for assessing key metabolic functions related to DMG.

Protocol: Measurement of Mitochondrial Respiration

This protocol is used to assess the impact of a compound (e.g., DMG) on mitochondrial function using high-resolution respirometry (e.g., Oroboros Oxygraph-2k).[22][23]

Objective: To measure oxygen consumption rates (OCR) in isolated mitochondria or permeabilized cells to determine effects on different parts of the electron transport chain.

Materials:

-

Isolated mitochondria or cultured cells (e.g., HepG2)

-

Respiration Buffer (e.g., MiR05)[24]

-

Digitonin (for cell permeabilization)

-

Substrates: Pyruvate, Malate, Glutamate (Complex I); Succinate (Complex II)

-

ADP (to stimulate State 3 respiration)

-

Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), Oligomycin (ATP Synthase)

-

High-resolution respirometer

Procedure:

-

Chamber Preparation: Calibrate the oxygraph chambers with respiration buffer at 37°C until a stable oxygen signal is achieved.[22]

-

Sample Loading: Add isolated mitochondria or a suspension of intact cells to the chamber.

-

Permeabilization (for cells): Titrate with an optimal concentration of digitonin to permeabilize the plasma membrane without damaging the mitochondrial inner membrane.[22]

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

ROUTINE Respiration: Measure baseline OCR of intact cells.

-

Complex I-linked LEAK Respiration: Add Complex I substrates (e.g., pyruvate, malate).

-

Complex I-linked OXPHOS (State 3): Add a saturating amount of ADP to measure ATP-linked respiration.

-

Cytochrome c Test: Add cytochrome c to check for outer mitochondrial membrane integrity. An increase in OCR indicates membrane damage.

-

Complex II-linked Respiration: Add rotenone to inhibit Complex I, then add succinate to measure Complex II-driven respiration.

-

Electron Transfer System (ETS) Capacity: Add a protonophore (e.g., FCCP) to uncouple respiration and measure the maximum capacity of the ETS.

-

Residual Oxygen Consumption (ROX): Add Antimycin A to block Complex III and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize OCR data to protein concentration or cell number. Calculate respiratory control ratios to assess mitochondrial health.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. What Is Vitamin B15 Good For? Pangamic Acid [medicinenet.com]

- 3. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. karger.com [karger.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 7. isom.ca [isom.ca]

- 8. chiroeco.com [chiroeco.com]

- 9. Reactome | DMGDH:FAD oxidatively demethylates DMGLY to SARC [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. metabolics.com [metabolics.com]

- 12. nbinno.com [nbinno.com]

- 13. Dimethylglycine Deficiency and the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dimethylglycine (DMG) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dimethylglycine dehydrogenase - Wikipedia [en.wikipedia.org]

- 17. isca.me [isca.me]

- 18. besjournal.com [besjournal.com]

- 19. isom.ca [isom.ca]

- 20. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. info.davincilabs.com [info.davincilabs.com]

- 22. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Enigmatic Case of "Vitamin B15": A Scientific Inquiry into Alleged Physiological Mechanisms

Disclaimer: The term "Vitamin B15" and "pangamic acid" are not recognized by the scientific community as a vitamin. The chemical composition of products marketed as "Vitamin B15" is inconsistent and has been a subject of controversy.[1][2][3] This document aims to provide a technical overview of the alleged physiological mechanisms, with a primary focus on N,N-Dimethylglycine (DMG), a compound frequently associated with "Vitamin B15".[4]

Introduction: The Controversy Surrounding "Vitamin B15"

"Vitamin B15," or pangamic acid, was first described as a substance with various biological and medical benefits.[5] However, its identity has remained elusive, with no standardized chemical formula.[1][2][3] Commercial preparations have been found to contain a variety of substances, including calcium gluconate, glycine, diisopropylammonium dichloroacetate (DIPA), and N,N-Dimethylglycine (DMG).[5] Due to the lack of a defined chemical entity and unsubstantiated therapeutic claims, "pangamic acid" is not recognized as a vitamin.[1][2] This guide will focus on the alleged physiological mechanisms of DMG, the most consistently cited active component.

N,N-Dimethylglycine (DMG): The Purported Active Core

DMG is a naturally occurring amino acid derivative found in small amounts in foods like beans, brown rice, and liver.[6][7] It is an intermediate metabolite in the choline cycle and is involved in one-carbon metabolism.[8][9] The primary alleged physiological roles of DMG are centered on its function as a methyl donor and its potential influence on cellular respiration and immune response.[7][8]

Role in Transmethylation and One-Carbon Metabolism

DMG is positioned as an intermediary in the metabolic pathway that converts choline to glycine. In this process, it can donate methyl groups, which are crucial for the synthesis of various essential molecules.[8]

A key aspect of this proposed mechanism is the involvement of DMG in the methionine cycle. By providing methyl groups, DMG is suggested to facilitate the conversion of homocysteine to methionine.[8] Methionine is a critical amino acid for protein synthesis and is a precursor to S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous biochemical reactions, including the synthesis of creatine, carnitine, and neurotransmitters.

Metabolic Pathway of N,N-Dimethylglycine

Caption: Metabolic pathway of N,N-Dimethylglycine (DMG) in one-carbon metabolism.

Alleged Effects on Cellular Respiration and Oxygen Utilization

A frequently cited claim for "Vitamin B15" is its ability to enhance oxygen utilization and improve cellular respiration.[10][11] Some studies, primarily from Russian sources, have suggested that pangamic acid can increase tolerance to hypoxic conditions.[10][11] The proposed, though not definitively proven, mechanism is that DMG may improve the efficiency of the electron transport chain, leading to more efficient energy production.

However, a double-blind, randomized crossover clinical trial investigating the effect of short-term DMG treatment on oxygen consumption in children with cytochrome oxidase deficiency found no significant effect.

Purported Immunomodulatory Effects

Several studies have suggested that DMG may possess immunomodulating properties.[7][8] Research has indicated that DMG could potentially enhance both humoral and cell-mediated immune responses.[8] In one study, it was shown that DMG significantly stimulated B-cells to produce higher antibody responses and potentiated the activity of T-cells and macrophages in vitro.[8] Another clinical evaluation demonstrated that DMG could help restore below-normal lymphocyte activity to near-normal levels in patients with diabetes or sickle cell anemia in an in-vitro assay.[8]

Quantitative Data from Selected Studies

The available quantitative data on the physiological effects of "Vitamin B15" or DMG is limited and often from studies with methodological weaknesses. The following table summarizes findings from a study on the effects of a product containing calcium gluconate and N,N-Dimethylglycine on athletic performance.

| Parameter | Experimental Group (Pre-treatment) | Experimental Group (Post-treatment) | Control Group (Pre-treatment) | Control Group (Post-treatment) |

| Maximal Heart Rate (bpm) | 183 | 181 | 194 | 194 |

| Treadmill Time (min) | 16.99 | 17.21 | 16.49 | 16.83 |

| Post-test Glucose (mg%) | 132.13 | 138.88 | 133.38 | 139.13 |

| Post-test Lactate (mg%) | 64.63 | 70.88 | 76.13 | 66.58 |

| Data from a study on the effect of pangamic acid on maximal treadmill performance. The study concluded that ingestion of pangamic acid did not produce significant changes.[12] |

Experimental Protocols: A Methodological Overview

Detailed and replicable experimental protocols for many of the historical claims surrounding "Vitamin B15" are scarce. However, a more recent study on the effect of pangamic acid on treadmill performance provides a clearer example of a modern research methodology.

Experimental Workflow for a Double-Blind Placebo-Controlled Trial

Caption: A generalized experimental workflow for a double-blind, placebo-controlled clinical trial.

Conclusion: An Unsubstantiated "Vitamin"

References

- 1. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Pangamic acid - Wikipedia [en.wikipedia.org]

- 4. isom.ca [isom.ca]

- 5. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 7. mskcc.org [mskcc.org]

- 8. info.vetriscience.com [info.vetriscience.com]

- 9. Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. What Is Vitamin B15 Good For? Pangamic Acid [medicinenet.com]

- 12. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Russian Research on Calcium Pangamate: A Review of Available Literature

Introduction to Calcium Pangamate

This compound is the calcium salt of pangamic acid, a substance first isolated from apricot kernels. In Russian and Soviet-era literature, it is often described as a vitamin-like substance. Its primary proposed biochemical function is to act as a donor of labile methyl groups, which are crucial for numerous metabolic processes.[1][2] These processes include the synthesis of key compounds like creatine, choline, and adrenaline, as well as the detoxification of various substances in the body.[1][2]

The purported physiological effects of this compound are linked to its role in cellular metabolism. It is claimed to improve tissue oxygenation, enhance lipid metabolism, and possess antioxidant properties.[2][3] These characteristics formed the basis for its investigation and use in various medical and athletic contexts within the Soviet Union.

Key Areas of Investigation in Russian Research

Based on available summaries and citations, Russian research on this compound appears to have focused on several key areas:

-

Enhancement of Athletic Performance: Soviet sports medicine extensively explored this compound for its potential to improve endurance, reduce hypoxia (oxygen starvation) during intense physical exertion, and accelerate recovery. It was reportedly used by athletes to increase the content of creatine phosphate and glycogen in muscle tissue.[3][4]

-

Cardiovascular and Metabolic Health: Research, particularly from sources like the Kazan Medical Journal, suggests that this compound was investigated for the treatment of conditions such as atherosclerosis and coronary heart disease.[2] Its proposed lipotropic effects (preventing abnormal fat accumulation in the liver) and its ability to improve coronary circulation were of primary interest.[2]

-

Hepatoprotective and Detoxifying Effects: The role of this compound in protecting the liver and aiding in detoxification from substances like alcohol and certain antibiotics was another significant area of study.[2]

Challenges in Data and Protocol Extraction

A comprehensive search for primary Russian-language scientific articles with detailed methodologies and quantitative results has proven challenging. While numerous secondary sources and reviews mention these studies, the original papers, particularly those from the Soviet era (1960s-1980s), are not available in digital scientific databases. Efforts to locate the full text of articles by key researchers such as V.E. Anisimov and V.N. Saperov in publications like the Kazan Medical Journal were unsuccessful in yielding the specific experimental details required for this report.

As a result, it is not possible to present structured tables of quantitative data or detailed experimental protocols as requested. The following sections, therefore, provide a conceptual overview based on the available information.

Conceptual Experimental Workflow and Proposed Mechanisms

While specific protocols remain elusive, a general experimental workflow for studying the effects of this compound can be conceptualized.

Caption: Conceptual workflow for a clinical trial on this compound.

The primary mechanism of action attributed to this compound in Russian literature is its function as a methyl group donor, which facilitates critical biochemical reactions.

Caption: Proposed mechanism of action for this compound as a methyl donor.

Conclusion

The historical use of this compound in the Soviet Union suggests a body of scientific investigation into its effects. However, the primary source literature, complete with the detailed data and protocols necessary for a thorough technical evaluation, remains largely inaccessible. The available information provides a qualitative overview of its proposed mechanisms and applications, centering on its role in methylation and cellular metabolism to improve oxygen utilization, support athletic performance, and protect against metabolic and toxic insults. Without access to the original research, a quantitative assessment of its efficacy and a detailed understanding of the experimental basis for its use remain speculative. Further research would require locating and translating archived physical copies of these Soviet-era scientific journals and dissertations.

References

Pangamic Acid: A Scientific and Regulatory Whitepaper on a Disputed Substance

For Researchers, Scientists, and Drug Development Professionals

Foreword

The substance known as pangamic acid, often marketed as "vitamin B15," has been a subject of controversy and regulatory scrutiny for decades. This technical guide provides a comprehensive overview of the scientific evidence and regulatory status of pangamic acid. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its history, purported mechanisms, and the prevailing scientific consensus regarding its classification and safety.

Executive Summary

The Myth of "Vitamin B15": A Historical and Chemical Analysis

The concept of "vitamin B15" was introduced in the mid-20th century by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., who also promoted the unproven cancer treatment Laetrile. They claimed to have isolated a new vitamin from apricot kernels with a wide array of health benefits. However, subsequent scientific investigation has failed to validate these claims.

A fundamental issue with pangamic acid is the lack of a consistent chemical identity. The originally proposed structure, d-gluconodimethylamino acetic acid, was never successfully synthesized and scientifically verified.[1] Over the years, various substances have been marketed as "pangamic acid," as detailed in the table below.

| Substance(s) Found in "Pangamic Acid" Products | Chemical Notes | Scientific Findings |

| d-gluconodimethylamino acetic acid | The originally proposed, but never synthesized, compound.[1] | Not scientifically verified to exist as described by its proponents.[1] |

| Mixtures of Dimethylglycine (DMG) and Calcium Gluconate | Often promoted as "calcium pangamate."[2] | DMG is a naturally occurring derivative of the amino acid glycine. |

| Diisopropylamine Dichloroacetate (DIPA) | A synthetic compound.[1] | Can hydrolyze to form toxic compounds.[1] Has shown mutagenic properties in the Ames test.[1] |

| Lactose | An inert sugar.[1] | Found in some samples of purported "pangamic acid," indicating a lack of active ingredient.[3] |

This chemical ambiguity is a critical point for researchers and drug development professionals. Without a stable and identifiable compound, reproducible and meaningful scientific investigation is impossible.

Purported Mechanisms of Action vs. Scientific Evidence

Proponents of pangamic acid have claimed a variety of biological effects, including enhanced oxygen utilization, methyl donation, and antioxidant activity.[4][5][6] However, these claims are largely unsubstantiated by rigorous, controlled scientific studies.[1][2]

Cellular Respiration and Oxygen Utilization

A central claim is that pangamic acid improves cellular respiration.[7][8] Some studies, primarily from the former Soviet Union, suggested it could increase tolerance to hypoxia.[2] However, this research has been criticized for its lack of control and anecdotal nature.[1][2]

Transmethylation

It has been proposed that the dimethylglycine (DMG) component of some "pangamic acid" formulations can act as a methyl donor in biochemical pathways.[2][4] While DMG is involved in methylation processes, there is no credible evidence to suggest that supplementation with the ill-defined "pangamic acid" provides any unique benefit in this regard.

The following diagram illustrates the logical fallacy in the argument for pangamic acid's essential role based on its purported components.

Caption: Logical Fallacy of Pangamic Acid's Vitamin Status.

Safety and Regulatory Status: A Clear Warning

The lack of a defined chemical identity and the presence of potentially harmful substances in "pangamic acid" products have raised significant safety concerns.

Toxicity and Mutagenicity

Studies using the Ames test have shown that some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and mixtures containing dimethylamine, are mutagenic, indicating a potential cancer risk.[1]

Regulatory Actions by the FDA

The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance on pangamic acid. It is not recognized as a vitamin and is considered an unsafe food additive.[1][9] The FDA has recommended the seizure of products advertised as pangamic acid and has restricted its importation.[1][9] Any product claiming to treat or prevent disease with pangamic acid is classified as an unapproved new drug.[9]

The workflow for the FDA's regulatory action against pangamic acid is outlined below.

Caption: FDA Regulatory Workflow for Pangamic Acid.

Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the case of pangamic acid serves as a cautionary tale. The substance fails to meet the fundamental criteria of a vitamin: it is not an essential nutrient, and its chemical identity is not clearly established. The claims of its therapeutic benefits are not supported by credible scientific evidence. Furthermore, the presence of potentially harmful and mutagenic compounds in products marketed as "pangamic acid" poses a significant safety risk.

It is the consensus of the scientific and regulatory communities that "pangamic acid" or "vitamin B15" is a misnomer for an ill-defined substance with no proven nutritional value or therapeutic efficacy.[1][5][10] Research and development efforts should be directed towards substances with a clear chemical identity, a plausible mechanism of action, and a robust body of scientific evidence supporting their safety and efficacy.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. isom.ca [isom.ca]

- 3. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]

- 4. isom.ca [isom.ca]

- 5. nutritionreview.org [nutritionreview.org]

- 6. Vitamin B15 (Pangamic Acid): Everything You Need to Know + Its Benefits | Apricot Power [apricotpower.com]

- 7. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. fda.gov [fda.gov]

- 10. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

The Enigma of Pangamic Acid (Vitamin B15): A Technical Guide to Its Natural Sources and Hypothetical Isolation

For an audience of researchers, scientists, and drug development professionals, this technical guide delves into the complex topic of pangamic acid, also known as Vitamin B15. It addresses the significant ambiguity surrounding its chemical identity, summarizes its reported natural sources, and provides a generalized, hypothetical protocol for its isolation, reflecting the absence of a standardized, validated methodology in scientific literature.

Introduction: The Pangamic Acid Controversy

Pangamic acid, first described as D-gluconodimethyl aminoacetic acid, remains a controversial subject within the scientific community.[1] Though termed "Vitamin B15," it is not officially recognized as a vitamin because an essential need in the human body has not been established.[1][2] A significant challenge in the study of pangamic acid is the lack of a standard chemical identity.[1] Formulations and commercial products have varied widely, containing substances such as sodium gluconate, glycine, diisopropylamine dichloroacetate, and dimethylglycine, rather than a single, consistent compound.[1][3]

The original methods for synthesizing and isolating pangamic acid, as described in early patents, have not been reliably reproduced.[4] Furthermore, analyses of substances marketed as "pangamic acid" have revealed inconsistent compositions, with some samples found to contain nothing more than lactose.[4] This guide, therefore, proceeds with the understanding that "pangamic acid" is a label for various chemical compositions rather than a single, verifiable substance.[4]

Natural Sources of Pangamic Acid

Despite the ambiguity of its exact chemical nature, several natural sources are consistently cited as containing compounds identified as pangamic acid. The concentrations of these compounds are not extensively documented in peer-reviewed literature, and the available data should be interpreted with caution.

| Natural Source | Reported Pangamic Acid Content |

| Rice Bran | Up to 200 mcg/100g |

| Brewer's Yeast | Up to 128 mcg/100g |

| Maize (Corn) | Up to 150 mcg/100g |

| Oats | Up to 106 mcg/100g |

| Wheat Germ | Up to 70 mcg/100g |

| Apricot Kernels | Up to 65 mcg/100g |

| Wheat Bran | Up to 31 mcg/100g |

| Pig's Liver | Up to 22 mcg/100g |

| Barley | Up to 12 mcg/100g |

| Wholemeal Flour | Up to 8 mcg/100g |

| Pumpkin Seeds | Content not specified |

| Sesame Seeds | Content not specified |

Note: The data presented is compiled from various sources and may not have been determined by validated analytical methods. The term "pangamic acid" in these sources may refer to different compounds.

Hypothetical Isolation Protocol from Rice Bran

Given the lack of a validated protocol for the isolation of a specific pangamic acid molecule, the following is a generalized methodology for the extraction of water-soluble compounds from rice bran. This protocol is based on standard phytochemical extraction techniques and is presented as a plausible workflow for researchers aiming to investigate the compounds in these natural sources that have been historically labeled as pangamic acid.

Pre-Extraction and Stabilization of Rice Bran

-

Objective: To inactivate lipolytic enzymes that can degrade the quality of the bran and interfere with extraction.

-

Methodology:

-

Obtain fresh rice bran.

-

Stabilize the bran using dry heat treatment. Heat the bran at 120°C for 40 minutes to inactivate lipase activity.

-

Alternatively, microwave heating can be employed. Adjust the moisture content of the bran to approximately 21% and heat in a continuous microwave system.

-

Following stabilization, the bran should be defatted to remove lipids that may interfere with the extraction of polar compounds.

-

Defatting of Rice Bran

-

Objective: To remove lipids from the stabilized rice bran.

-

Methodology:

-

Perform Soxhlet extraction on the stabilized rice bran using n-hexane as the solvent.

-

Continue the extraction for 6-8 hours.

-

After extraction, the defatted rice bran is air-dried to remove any residual hexane.

-

Aqueous Extraction of Water-Soluble Compounds

-

Objective: To extract polar compounds, including the putative pangamic acid, from the defatted rice bran.

-

Methodology:

-

Suspend the defatted rice bran in distilled water at a ratio of 1:10 (w/v).

-

Adjust the pH of the slurry to a slightly acidic condition (pH 4.0-4.5) using a dilute acid such as formic acid to enhance the solubility of certain compounds.

-

Agitate the mixture at a controlled temperature (e.g., 50°C) for 2-4 hours.

-

Separate the solid material from the liquid extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration.

-

Purification and Concentration

-

Objective: To purify the extract and concentrate the target compounds.

-

Methodology:

-

The crude aqueous extract can be subjected to column chromatography for purification. A reverse-phase C18 column is a suitable choice for separating polar compounds.

-

Elute the column with a gradient of a polar solvent system, such as a water-acetonitrile or water-methanol mixture.

-

Collect fractions and monitor for the presence of the target compound(s) using appropriate analytical techniques (see below).

-

Pool the fractions containing the compound of interest and concentrate the solution using a rotary evaporator under reduced pressure.

-

Final Isolation

-

Objective: To obtain the isolated compound in a solid form.

-

Methodology:

-

The concentrated, purified fraction can be lyophilized (freeze-dried) to yield a solid powder.

-

The resulting powder can be stored in a desiccator over a drying agent.

-

Analytical Characterization

The identity and purity of the isolated compound(s) should be confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed for the quantification of the isolated compound. A C18 column with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile (95:5) has been used for the analysis of similar water-soluble vitamins. Detection can be performed at 200 nm.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more definitive identification and sensitive quantification, LC-MS/MS is the preferred method. A C18 column with a mobile phase of ammonium formate buffer and methanol can be used. Detection is achieved through multiple reaction monitoring (MRM), providing high selectivity and specificity.

Visualization of the Isolation Workflow

The following diagrams illustrate the logical flow of the hypothetical isolation process.

Caption: Generalized workflow for the hypothetical isolation of pangamic acid.

Conclusion

The study of pangamic acid is fraught with historical and chemical ambiguity. For researchers and drug development professionals, it is crucial to approach this topic with a critical perspective, acknowledging the lack of a standardized chemical entity. While natural sources are reported to contain "pangamic acid," any attempt at isolation must be accompanied by rigorous analytical characterization to identify the specific compounds being extracted. The provided hypothetical protocol offers a scientifically grounded starting point for such investigations, emphasizing a systematic approach to the extraction and purification of water-soluble compounds from promising natural sources like rice bran. Future research should focus on isolating and identifying specific molecules from these sources and evaluating their biological activities in a controlled and reproducible manner.

References

- 1. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 2. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pangamic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Early Studies of the Biological Activity of Calcium Pangamate (Vitamin B15)

Disclaimer: The substance commonly referred to as "calcium pangamate" or "Vitamin B15" is not a scientifically recognized vitamin, nor does it have a single, universally accepted chemical identity. Early research, primarily from the mid-20th century, is fraught with inconsistencies regarding the composition of the tested substances. This guide provides a historical and technical overview of these early studies, with the critical understanding that the findings are not attributable to a single, well-defined compound and are often based on research that lacks the rigor of modern scientific standards.

Introduction: The Ambiguous Nature of Pangamic Acid

Pangamic acid, promoted as Vitamin B15, was first described by Ernst T. Krebs, Sr., and his son in the mid-20th century.[1] They claimed it to be a universally occurring natural substance with various medicinal properties.[1][2] However, the chemical identity of pangamic acid has remained elusive and controversial.[1][3] Formulations sold or studied under the name "pangamic acid" or "this compound" have been found to contain a variety of substances, including:

-

The purported active ingredient, 6-O-(dimethylaminoacetyl)-D-gluconic acid[2]

-

Diisopropylammonium dichloroacetate (DIPA)[2]

-

A mixture of calcium gluconate and N,N-Dimethylglycine (DMG)[3][4]

-

Other components like glycine, calcium chloride, and dicalcium phosphate[2][5]

Due to this lack of a standard chemical identity, it is challenging to attribute the biological activities reported in early studies to any single molecule.[5][6] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin and considers it an unidentifiable substance and an unsafe food additive.[3][6] Much of the early clinical research, particularly from the former Soviet Union, has been criticized for being anecdotal and lacking controlled experimental conditions.[1]

Claimed Biological Activities and Mechanisms of Action

Early studies attributed a wide range of biological effects to "this compound." The primary proposed mechanisms of action were its role in cellular respiration and as a methyl group donor.

2.1. Stimulation of Cellular Respiration and Anti-hypoxic Effects A central claim in early research was that pangamic acid stimulates cellular respiration, thereby improving oxygen utilization in tissues.[2][7] This was suggested to be particularly beneficial under hypoxic (low oxygen) conditions.[8] Animal studies reported that administration of pangamic acid helped restore normal bodily functions in animals subjected to oxygen deprivation at high altitudes.[9] This anti-hypoxic property was a frequently cited rationale for its use in various cardiovascular and neurological conditions.[7]

2.2. Transmethylation and Lipotropic Effects Pangamic acid was also proposed to act as a methyl donor, participating in various transmethylation reactions.[8] This is a fundamental biochemical process involved in the synthesis of numerous biologically important compounds. For instance, it was suggested that pangamic acid could donate methyl groups for the synthesis of creatine and N-methylnicotinamide.[7][8] This proposed role as a lipotropic agent was linked to its reported ability to prevent fatty infiltration of the liver in animal models on protein-deficient diets.[7]

2.3. Antioxidant and Detoxifying Properties Some early literature described pangamic acid as having antioxidant properties, protecting against free radical damage.[9] It was also claimed to have a detoxifying effect, particularly in protecting the liver from toxins like alcohol and carbon tetrachloride.[9][10]

The following diagram illustrates the proposed, though not definitively proven, general mechanisms of action for the substances collectively referred to as "pangamic acid."

Caption: Proposed general mechanisms of action of "pangamic acid".

Summary of Quantitative Data from Early Studies

The quantitative data from early studies on pangamic acid are limited and should be interpreted with caution due to the inconsistencies in the tested materials and experimental designs.

Table 1: Effect of "Pangamic Acid" on Maximal Treadmill Performance in Male Athletes

| Parameter | Experimental Group (Pangamic Acid) - Pre-treatment | Control Group (Placebo) - Pre-treatment | Experimental Group (Pangamic Acid) - Post-treatment | Control Group (Placebo) - Post-treatment |

| Maximal Heart Rate (bpm) | 183 | 194 | 181 | 194 |

| Treadmill Time (min) | 16.99 | 16.49 | 17.21 | 16.83 |

| Post-test Glucose (mg%) | 132.13 | 133.38 | 138.88 | 139.13 |

| Post-test Lactate (mg%) | 64.63 | 76.13 | 70.88 | 66.58 |

| Source: Gray ME, Titlow LW. Med Sci Sports Exerc. 1982.[4] | ||||

| Conclusion of the study: The ingestion of pangamic acid did not produce significant changes in short-term maximal treadmill performance (P > 0.05).[4] |

Table 2: Reported Clinical Efficacy in Cardiovascular Patients (Russian Studies)

| Condition | Number of Patients | Reported Positive Effect | Dosage | Duration |

| Cardiovascular Diseases | >1,000 | 80-90% | 15-20 mg/day (IM), 40-50 mg/day (intra-abdominal), or 50-100 mg/day (oral) | 20-30 days |

| Source: Garkina, I.N. (1967) as cited in the literature.[7] | ||||

| Note: These studies have been criticized for lacking rigorous controls and detailed reporting. |

Experimental Protocols from Key Cited Experiments

Detailed experimental protocols from the very early studies are scarce. However, the methodology for a more controlled study is available.

4.1. Protocol for Maximal Treadmill Performance Study This study was conducted as a double-blind experiment.[4]

-

Subjects: 16 male track athletes were divided into an experimental group and a control group.[4]

-

Treatment: The experimental group ingested six 50-mg tablets of "pangamic acid" (composed of calcium gluconate and N,N-Dimethylglycine) per day for three weeks. The control group received six identical placebo tablets daily for the same duration.[4]

-

Testing Protocol: Subjects were tested using the Bruce treadmill protocol before and after the three-week treatment period.[4]

-

Parameters Measured: The following parameters were examined: maximal heart rate, treadmill time, recovery heart rate at 1 and 3 minutes, and pre- and post-test blood glucose and lactate levels.[4]

-

Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine significant differences between the groups after treatment.[4]

The workflow for this type of clinical trial is illustrated below.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 6. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. isom.ca [isom.ca]

- 8. karger.com [karger.com]

- 9. What Is Vitamin B15 Good For? Pangamic Acid [medicinenet.com]

- 10. isom.ca [isom.ca]

The Pangamic Acid Anomaly: A Technical Whitepaper on the "Vitamin B15" Controversy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemical Identity Crisis of Pangamic Acid

A fundamental challenge in evaluating the efficacy of "Vitamin B15" is its lack of a consistent and verifiable chemical identity.[1][2][3][4] The term "pangamic acid" has been applied to various substances over time, making it impossible to attribute any observed effects to a single, defined compound.

The originally proposed structure by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr. was d-gluconodimethylamino acetic acid.[1] However, subsequent attempts by other researchers to synthesize this compound using the Krebs' methods were unsuccessful.[1] Over the years, products marketed as "pangamic acid" or "Vitamin B15" have been found to contain a variety of substances, including:

-

d-gluconodimethylamino acetic acid: The original, but reportedly never successfully synthesized, compound.[1]

-

Dimethylglycine (DMG): A derivative of the amino acid glycine.[5]

-

Diisopropylamine dichloroacetate: An "analogue" patented by Krebs in 1955 that can hydrolyze into toxic compounds.[1]

-

Mixtures: Various combinations of the above, or mixtures containing substances like calcium gluconate and even inert fillers like lactose.[1][3]

This chemical ambiguity is a critical flaw in the body of research, particularly the studies from the former Soviet Union, which often failed to specify the exact composition of the "pangamic acid" being investigated.[1][5]

Efficacy Claims vs. Scientific Evidence: A Quantitative Review

Proponents of pangamic acid have made numerous claims regarding its therapeutic benefits. This section will present these claims alongside the available quantitative data from scientific studies.

Athletic Performance and Oxygen Utilization

One of the most persistent claims is that "Vitamin B15" enhances athletic performance by improving oxygen utilization.[5]

Table 1: Summary of a Controlled Study on Maximal Treadmill Performance

| Parameter | Experimental Group (Pangamic Acid) | Control Group (Placebo) | Statistical Significance (p-value) |

| Pre-Treatment Maximal Heart Rate (bpm) | 183 | 194 | - |

| Post-Treatment Maximal Heart Rate (bpm) | 181 | 194 | > 0.05 |

| Pre-Treatment Treadmill Time (min) | 16.99 | 16.49 | - |

| Post-Treatment Treadmill Time (min) | 17.21 | 16.83 | > 0.05 |

| Pre-Treatment Post-Test Glucose (mg%) | 132.13 | 133.38 | - |

| Post-Treatment Post-Test Glucose (mg%) | 138.88 | 139.13 | > 0.05 |

| Pre-Treatment Post-Test Lactate (mg%) | 64.63 | 76.13 | - |

| Post-Treatment Post-Test Lactate (mg%) | 70.88 | 66.58 | > 0.05 |

Source: Gray ME, Titlow LW. The effect of pangamic acid on maximal treadmill performance. Med Sci Sports Exerc 1982;14:424-7.[6]

The only double-blind, placebo-controlled study found in the initial search, conducted on 16 male track athletes, showed no statistically significant improvement in maximal treadmill performance after three weeks of supplementation with a product containing calcium gluconate and N,N-Dimethylglycine.[6]

Other Therapeutic Claims

A wide range of other therapeutic claims have been made for pangamic acid, including treatment for:

The majority of the research supporting these claims originates from the former Soviet Union and is largely anecdotal and lacks the rigor of controlled clinical trials.[1][5] These studies are often criticized for their lack of control groups and failure to identify the specific chemical compound being used.[5]

Experimental Protocols: A Case Study in Methodological Ambiguity

The lack of standardized and well-documented experimental protocols is a major deficiency in the "Vitamin B15" literature. However, for the purpose of illustrating a controlled study, the methodology from the Gray and Titlow (1982) study on athletic performance is detailed below.

Experimental Protocol: The Effect of Pangamic Acid on Maximal Treadmill Performance

-

Study Design: Double-blind, placebo-controlled trial.

-

Participants: 16 male track athletes.

-

Intervention:

-

Experimental Group (n=8): Ingested six 50-mg tablets of a "pangamic acid" formulation (calcium gluconate and N,N-Dimethylglycine) daily for three weeks.

-

Control Group (n=8): Ingested six identical-looking placebo tablets daily for three weeks.

-

-

Testing Protocol:

-

Treadmill Test: Bruce treadmill protocol performed before and after the three-week treatment period.

-

Parameters Measured:

-

Maximal heart rate (HR)

-

Treadmill time (TM) to exhaustion

-

Recovery HR at 1 and 3 minutes post-exercise

-

Pre- and post-exercise blood glucose and lactate levels.

-

-

-

Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine significant differences between the groups after treatment.

Visualizing the Controversy and Purported Mechanisms

To clarify the complex issues surrounding "Vitamin B15," the following diagrams illustrate the logical flow of the controversy and the proposed, yet unproven, signaling pathways.

Caption: Logical flow of the "Vitamin B15" controversy.

Caption: Purported (unproven) signaling pathway of "Vitamin B15".

Safety and Regulatory Status

The safety of products marketed as "Vitamin B15" is a significant concern. Ames mutagenicity tests on compounds commonly found in these preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, have yielded positive results, suggesting a potential cancer risk.[1]

The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance on pangamic acid. The FDA does not recognize "Vitamin B15" as a vitamin and considers it to be an unsafe food additive.[2][5] The agency has recommended the seizure of products advertised as pangamic acid and has restrained its importation and interstate shipment on the grounds that these products are unsafe and have no established nutritional properties.[1][2] Similarly, its distribution has been prohibited in Canada.[1]

Conclusion

The controversy surrounding "Vitamin B15" or pangamic acid stems from a foundational lack of scientific validity. The key issues are:

-

No Defined Chemical Identity: The name "pangamic acid" is used for a variety of different chemical compounds.

-

Lack of Efficacy Data: The therapeutic claims are not supported by rigorous, controlled clinical trials. The limited controlled research has failed to demonstrate the claimed benefits.

-

Significant Safety Concerns: Some components of "B15" formulations have demonstrated mutagenic properties.

-

Negative Regulatory Status: Major regulatory bodies, including the US FDA, consider it unsafe for human consumption.

For researchers, scientists, and drug development professionals, "Vitamin B15" serves as a case study in the importance of precise chemical identification, rigorous experimental design, and evidence-based claims. The available data strongly indicates that pangamic acid is not a vitamin and its promotion as a therapeutic agent meets the criteria of a "quack remedy."[1] Future research in this area would first require the isolation and synthesis of a single, verifiable compound, followed by comprehensive preclinical and clinical trials to establish any potential physiological effects and safety profile. Until such time, the claims surrounding "Vitamin B15" should be viewed with extreme skepticism.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]

- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 4. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. isom.ca [isom.ca]

- 6. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pangamic Acid Enigma: A Technical Guide to Its Diverse Formulations and Scientific Scrutiny

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pangamic acid, often referred to as "Vitamin B15," has been a subject of intrigue and controversy within the scientific community for decades. Initially promoted as a dietary supplement with a wide range of therapeutic claims, rigorous scientific investigation has revealed that "pangamic acid" is not a single, well-defined chemical entity. Instead, the term encompasses a variety of substances with inconsistent compositions, many of which lack verifiable therapeutic effects. This technical guide provides an in-depth overview of the alternative names, chemical formulations, and analytical methodologies associated with pangamic acid, presenting a clear and evidence-based perspective for the scientific community.

The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as an identifiable substance and has recommended seizing products marketed as such due to safety concerns and the absence of known nutritional properties.[1][2] Products labeled as pangamic acid have been found to contain a range of components, from simple sugars like lactose to mixtures of compounds that may pose health risks.[1][3][4]

Alternative Names and Chemical Synonyms

The nomenclature surrounding pangamic acid is complex and often misleading. The term "Vitamin B15" is a misnomer, as there is no scientific evidence to support its classification as a vitamin.[1][5][6] The various names and chemical terms that have been used in scientific papers and commercial products are summarized in the table below.

| Common Name/Synonym | Chemical Name/Description | Reference/Context |

| Pangamic Acid | A term used for various, often undefined, chemical substances.[1][6] | General Terminology |

| Vitamin B15 | A discredited term for pangamic acid.[1][5][7] | Promotional/Historical |

| Pangamate | A synonym for pangamic acid.[1] | General Terminology |

| Calcium Pangamate | Often refers to formulations containing calcium gluconate.[5][6] | Formulation |

| 6-O-(dimethylaminoacetyl)-D-gluconic acid | The structure originally proposed by Krebs, though its synthesis has not been reliably reproduced.[1][8] | Proposed Chemical Structure |

| (2R,3S,4R,5R)-6-[(Dimethylamino)acetyl]-2,3,4,5-tetrahydroxyhexanoic acid | The systematic IUPAC name for the originally proposed structure of pangamic acid.[1] | Chemical Nomenclature |

| Diisopropylammonium dichloroacetate (DIPA) | A synthetic compound found in some products marketed as pangamic acid.[1][8] | Formulation Component |

| N,N-Dimethylglycine d-gluconic acid ester | Another name for the proposed chemical structure.[1] | Chemical Nomenclature |

Formulations and Chemical Composition

Scientific analysis of commercially available products labeled as "pangamic acid" has revealed a significant lack of uniformity in their composition. These formulations are often mixtures of various substances, and their contents may not match the product labels.[7][8]

Quantitative Composition of "Pangamic Acid" Formulations

Due to the inconsistent and often undisclosed nature of commercial "pangamic acid" products, a standardized quantitative composition is not available. However, analyses of seized or tested products have identified the following components in varying ratios:

| Component | Function/Role in Formulation | Notes |

| Gluconic Acid | A component identified in some German commercial drugs.[8] | May be a precursor or a breakdown product. |

| Glycine | An amino acid found in some formulations.[8] | May contribute to some observed biological effects.[8] |

| Diisopropylammonium dichloroacetate (DIPA) | A synthetic compound with claimed biological functions similar to pangamic acid.[8] | Has known toxicological properties.[1] |

| Calcium Gluconate | A common ingredient in "this compound" formulations.[5] | A source of calcium. |

| Dimethylglycine (DMG) | A derivative of the amino acid glycine. | Often marketed as a nutritional supplement on its own. |

| Lactose | Found in at least one sample analyzed by nuclear magnetic resonance spectroscopy.[1][3] | An inert filler. |

| Calcium Chloride | A potential ingredient in some formulations.[5] | A source of calcium. |

| Dicalcium Phosphate | A potential ingredient in some formulations.[5] | A source of calcium and phosphate. |

| Stearic Acid | A potential excipient in tablet formulations.[5] | Lubricant. |

| Cellulose | A common excipient in tablet formulations.[5] | Binder/Filler. |

Experimental Protocols